molecular formula C13H20ClNO B2460750 2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 735305-31-4

2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B2460750
CAS No.: 735305-31-4
M. Wt: 241.76
InChI Key: FOXZLSRZTFTEDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]ethan-1-one typically involves the chlorination of a precursor molecule followed by a series of condensation reactions. One common method involves the reaction of 2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrole with chloroacetyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound is generally carried out in batch reactors under controlled conditions. The reaction mixture is maintained at a specific temperature and pH to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]ethan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]ethan-1-one is used extensively in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include signal transduction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]ethan-1-one
  • 2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]propanone
  • 2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]butanone

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized research applications .

Properties

IUPAC Name

2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO/c1-9(2)5-6-15-10(3)7-12(11(15)4)13(16)8-14/h7,9H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXZLSRZTFTEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCC(C)C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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